2-Bromo-5-(trifluoromethyl)benzoic acid ethyl ester
Overview
Description
“2-Bromo-5-(trifluoromethyl)benzoic acid ethyl ester” is a chemical compound. Its IUPAC name is ethyl 2-bromo-5-(trifluoromethyl)benzoate . It has a molecular formula of C10H8BrF3O2 and a molecular weight of 297.07 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(trifluoromethyl)benzoic acid ethyl ester” can be represented by the InChI code: 1S/C10H8BrF3O2/c1-2-16-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-5-(trifluoromethyl)benzoic acid ethyl ester” include a molecular weight of 297.07 g/mol . The compound is solid at room temperature . Its exact boiling point, melting point, and density are not documented in the available literature .Scientific Research Applications
Synthesis of Novel Polymers
The research by Ben-Shaba and Domb (2006) explored the synthesis of novel aliphatic polycarbonate esters using reactions involving mono-bromo ethyl carbonate with carboxylic acids. This method was applied to create benzoate and acetate pendent polycarbonate, potentially useful for biodegradable polymers. The study showed that the benzoate group enhanced the polymer's biodegradability by being more susceptible to hydrolysis than the carbonate group (Ben-Shaba & Domb, 2006).
Hydrolysis Studies in Heterocyclic Compounds
Thije and Janssen (2010) conducted a study on the hydrolysis rates of ethyl esters, including those related to benzoic acid derivatives. They found that the hydrolysis rates could be adequately related by a set of substituent constants, offering insights into the reactivity of these compounds (Thije & Janssen, 2010).
Synthesis of Biologically Active Compounds
Kumari et al. (2019) reported on the synthesis of benzofuran aryl ureas and carbamates. They transformed a bromo ethyl ester into various biologically important compounds, demonstrating the potential of such esters in creating new molecules with antimicrobial activities (Kumari et al., 2019).
Industrial Scale-Up of Key Intermediates
Zhang et al. (2022) detailed an industrial-scale synthesis of a key intermediate used in the manufacturing of therapeutic agents. This process involved the transformation of an ethyl ester through several chemical steps, showcasing the practical applications of such esters in large-scale pharmaceutical manufacturing (Zhang et al., 2022).
Safety And Hazards
“2-Bromo-5-(trifluoromethyl)benzoic acid ethyl ester” is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
ethyl 2-bromo-5-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-2-16-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWXRJTWYAKMFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)benzoic acid ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.